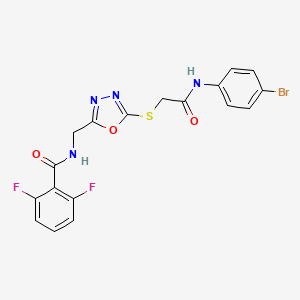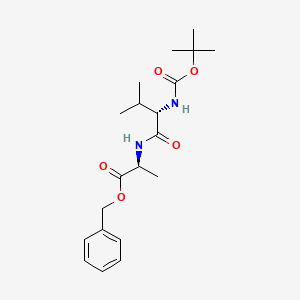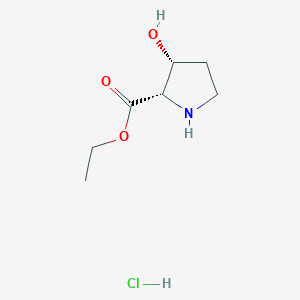![molecular formula C15H16N2O4 B2686569 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248285-80-3](/img/structure/B2686569.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a chemical compound with potential applications in scientific research. It belongs to the family of isoquinoline-3-carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is believed to exert its effects through the inhibition of enzyme activity. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. This compound has also been reported to inhibit the activity of phosphodiesterases, which are involved in the degradation of cyclic nucleotides that play a role in several physiological processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. This compound has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several potential advantages for laboratory experiments, including its ability to inhibit enzyme activity and its reported anticancer and anti-inflammatory properties. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-amino-3-cyano-4-arylisoquinolines with tert-butyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. This method has been reported in several research articles and can yield this compound in good to excellent yields.
Scientific Research Applications
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory activity against various enzymes, including tyrosine kinases and phosphodiesterases, which are involved in several disease pathways. This compound has also been reported to have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-10-7-5-4-6-9(10)8-16-12(11)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFZCHODFFCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)




![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)

![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)
